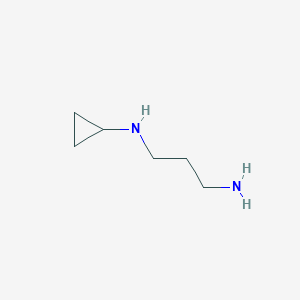

N1-Cyclopropylpropane-1,3-diamine

Description

N1-Cyclopropylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a propane-1,3-diamine backbone

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

N'-cyclopropylpropane-1,3-diamine |

InChI |

InChI=1S/C6H14N2/c7-4-1-5-8-6-2-3-6/h6,8H,1-5,7H2 |

InChI Key |

MYPKLHRVWALHHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropylpropane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 1,3-dibromopropane under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the amine group attacks the carbon atoms of the dibromopropane, leading to the formation of the desired diamine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as copper or nickel may be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diamine backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized diamines.

Scientific Research Applications

N1-Cyclopropylpropane-1,3-diamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-Cyclopropylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity and selectivity of the compound towards these targets. The diamine backbone allows for multiple points of interaction, facilitating the modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Propane-1,3-diamine: A simpler diamine without the cyclopropyl group.

Cyclopropylamine: Contains the cyclopropyl group but lacks the diamine structure.

N-(n-Propyl)-1,3-propanediamine: Another diamine with a different alkyl substitution.

Uniqueness

N1-Cyclopropylpropane-1,3-diamine is unique due to the presence of both the cyclopropyl group and the diamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N1-Cyclopropylpropane-1,3-diamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 100.16 g/mol

- CAS Number : 3312-60-5

- Density : 0.9 g/cm³

- Boiling Point : 238.7 °C

- Melting Point : -17 to -15 °C

This compound exhibits biological activity primarily through its interaction with various biological targets. Notably, it acts as a selective and competitive inhibitor of spermidine synthase, an enzyme involved in polyamine biosynthesis. This inhibition can impact cellular proliferation and differentiation, particularly in neurological contexts.

1. Neuroprotective Effects

Research has indicated that this compound may have neuroprotective properties. A study by P.J. Chu et al. demonstrated that this compound antagonizes the neurotrophic action of spermine in primary cultured rat hippocampal and cerebellar neurons, suggesting its potential utility in treating neurodegenerative diseases .

2. Anticancer Potential

Inhibitors of lactate dehydrogenase (LDH), such as those derived from this compound, have shown promise in cancer therapy. LDH plays a crucial role in the metabolic adaptation of cancer cells, and compounds that inhibit its activity can hinder tumor growth and survival .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rat models of neurodegeneration, this compound was administered to assess its protective effects against excitotoxicity induced by glutamate. The results indicated a significant reduction in neuronal death compared to control groups, highlighting its potential as a neuroprotective agent.

Case Study 2: Anticancer Activity

A series of experiments evaluated the efficacy of this compound derivatives against various cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.